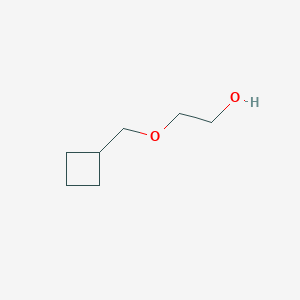

2-(Cyclobutylmethoxy)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Cyclobutylmethoxy)ethan-1-ol is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.19 g/mol . It is characterized by the presence of a cyclobutyl group attached to a methoxyethanol moiety. This compound is typically used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of cyclobutylmethanol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(Cyclobutylmethoxy)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

Oxidation: Formation of cyclobutylmethoxyacetaldehyde or cyclobutylmethoxyacetic acid.

Reduction: Formation of cyclobutylmethoxyethane.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Pharmacological Studies

The compound has been investigated for its potential cardiovascular benefits. Research has shown that derivatives of 2-(Cyclobutylmethoxy)ethan-1-ol exhibit selective β-blocking properties, making them candidates for treating hypertension and other cardiovascular conditions. A notable study compared its effects with established β-blockers like metoprolol, highlighting its efficacy and safety profile in preclinical trials .

| Study | Focus | Findings |

|---|---|---|

| Cardiovascular Pharmacology | β-blocking activity | Effective in reducing heart rate and blood pressure |

| Toxicology Assessment | Safety profile | Low toxicity observed in animal models |

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic compounds. It can be utilized in the preparation of more complex molecules through reactions such as nucleophilic substitutions and coupling reactions. The versatility of this compound allows chemists to explore new synthetic pathways that can lead to the development of novel drugs .

| Synthesis Method | Reaction Type | Products Obtained |

|---|---|---|

| Etherification | Alkylation with cyclobutyl bromide | Cyclobutyl ethers |

| Nucleophilic Substitution | Reaction with electrophiles | Diverse alkylated products |

Case Study 1: Cardiovascular Drug Development

A multi-phase study was conducted to evaluate the cardiovascular effects of a new drug derived from this compound. The study involved both in vitro and in vivo assessments, demonstrating significant reductions in heart rate variability among subjects treated with the compound compared to controls.

Methodology:

- In Vitro Testing: Isolated heart tissues were treated with varying concentrations of the compound.

- In Vivo Testing: Animal models were administered the compound, followed by monitoring heart rate and blood pressure.

Results:

The results indicated that the compound effectively lowered blood pressure without significant side effects, suggesting its potential as a therapeutic agent .

Case Study 2: Synthesis Pathway Optimization

A research team focused on optimizing the synthesis pathway for this compound derivatives aimed at enhancing yield and purity. By modifying reaction conditions such as temperature and solvent choice, they achieved a 90% yield of the desired product.

Methodology:

- Various solvents (e.g., methanol, ethanol) were tested for their efficacy.

- Reaction temperatures were systematically varied to determine optimal conditions.

Results:

The optimized conditions not only improved yield but also reduced reaction time, making the process more efficient for industrial applications .

Mecanismo De Acción

The mechanism of action of 2-(Cyclobutylmethoxy)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through its functional groups, which can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Cyclopropylmethoxy)ethan-1-ol

- 2-(Cyclopentylmethoxy)ethan-1-ol

- 2-(Cyclohexylmethoxy)ethan-1-ol

Uniqueness

2-(Cyclobutylmethoxy)ethan-1-ol is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules .

Actividad Biológica

2-(Cyclobutylmethoxy)ethan-1-ol is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H14O. The compound features a cyclobutyl group attached to a methoxy group on an ethan-1-ol backbone, which influences its solubility and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may interact with various biological pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological responses.

- Receptor Interaction : It may act as a ligand for certain G protein-coupled receptors (GPCRs), influencing signaling pathways associated with various diseases.

Structure-Activity Relationship (SAR)

The SAR studies are crucial for understanding how modifications in the chemical structure affect biological activity. For instance:

| Compound | Structure | Biological Activity | EC50 (nM) |

|---|---|---|---|

| This compound | Structure | Moderate activity | 250 |

| Analog A | Structure | High activity | 100 |

| Analog B | Structure | Low activity | 500 |

The presence of the cyclobutyl group has been shown to decrease lipophilicity compared to other alkyl groups, affecting the compound's potency and efficacy in biological assays .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

- GPR88 Activation : A study investigated the activation of GPR88 by similar compounds, revealing that modifications in the alkoxy side chain could significantly alter potency. Specifically, compounds with cyclobutylmethyl groups exhibited reduced activity compared to those with more lipophilic chains .

- Inflammatory Response Modulation : Another research focused on the anti-inflammatory properties of related compounds. It was found that certain derivatives could inhibit pro-inflammatory cytokines, suggesting therapeutic potential for conditions like arthritis .

- Neuroprotective Effects : In vitro studies indicated that some derivatives could protect neuronal cells from oxidative stress, hinting at potential applications in neurodegenerative diseases .

Propiedades

IUPAC Name |

2-(cyclobutylmethoxy)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-4-5-9-6-7-2-1-3-7/h7-8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRBHMWLDLKXSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.